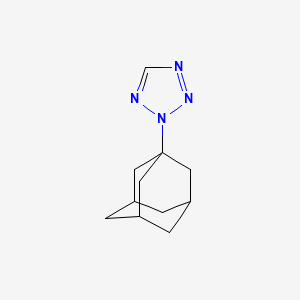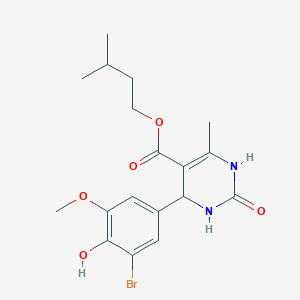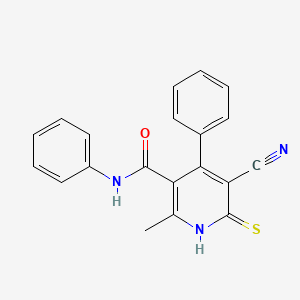![molecular formula C24H24N2O2 B5091988 1-[(4-biphenylyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5091988.png)
1-[(4-biphenylyloxy)acetyl]-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-biphenylyloxy)acetyl]-4-phenylpiperazine, commonly known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP belongs to the class of piperazine derivatives and exhibits various pharmacological properties, making it a promising candidate for drug development.
作用机制
The exact mechanism of action of BPP is not fully understood. However, studies have suggested that the compound interacts with various molecular targets such as ion channels, enzymes, and receptors, leading to its pharmacological effects. BPP has been shown to modulate the activity of voltage-gated potassium channels, which play a crucial role in regulating cell proliferation and apoptosis. Additionally, BPP has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, leading to increased neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
BPP exhibits various biochemical and physiological effects, depending on the target tissue and molecular pathway involved. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes, leading to cell death. Moreover, BPP has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. Additionally, BPP has been shown to cause vasodilation by relaxing the smooth muscles of blood vessels, leading to decreased blood pressure.
实验室实验的优点和局限性
BPP has several advantages for lab experiments. The compound is readily available and relatively easy to synthesize, making it a cost-effective option for drug development studies. Moreover, BPP exhibits a wide range of pharmacological properties, making it a versatile tool for investigating various molecular pathways. However, BPP has some limitations for lab experiments. The compound has low solubility in water, making it difficult to administer in vivo. Additionally, BPP has poor bioavailability, which limits its therapeutic potential.
未来方向
There are several future directions for BPP research. One potential avenue is to investigate the compound's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to elucidate the exact molecular targets and pathways involved in BPP's pharmacological effects. Additionally, the development of novel BPP derivatives with improved solubility and bioavailability could enhance the compound's therapeutic potential.
合成方法
The synthesis of BPP involves the reaction of 4-biphenylyloxyacetyl chloride with phenylpiperazine in the presence of a base. The reaction proceeds through an acylation process, resulting in the formation of BPP. The purity and yield of the synthesized compound can be improved by using appropriate techniques such as column chromatography.
科学研究应用
BPP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurological disorders, and cardiovascular diseases. The compound exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. BPP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, BPP has been found to have vasodilatory effects, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases.
属性
IUPAC Name |
2-(4-phenylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-24(26-17-15-25(16-18-26)22-9-5-2-6-10-22)19-28-23-13-11-21(12-14-23)20-7-3-1-4-8-20/h1-14H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOPFAYFWGIQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Biphenyl-4-yloxy)-1-(4-phenylpiperazin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5091905.png)


![dimethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5091934.png)

![5-[(2,6-difluorophenoxy)methyl]-N-(3-fluoro-4-methylbenzyl)-3-isoxazolecarboxamide](/img/structure/B5091940.png)

![3-ethyl-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091954.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5091969.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5091974.png)

![1-[(6-iodo-4-quinazolinyl)amino]-2-propanol](/img/structure/B5091999.png)

![3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5092019.png)